Home > Products > Screening Compounds P22544 > Ramiprilate hydrochloride
Ramiprilate hydrochloride -

Ramiprilate hydrochloride

Catalog Number: EVT-13229739
CAS Number:
Molecular Formula: C21H29ClN2O5
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ramiprilate hydrochloride is the active metabolite of ramipril, which is classified as an angiotensin-converting enzyme inhibitor. This compound is utilized primarily in the treatment of hypertension and heart failure, and it plays a significant role in the management of cardiovascular diseases. Ramipril itself is a prodrug that is converted into ramiprilate in the body, enhancing its therapeutic effects.

Source

Ramiprilate hydrochloride is synthesized from ramipril, which was first developed in the 1990s. The synthesis of ramipril involves various chemical reactions that transform specific precursor compounds into the final product.

Classification

Ramiprilate hydrochloride belongs to the class of medications known as angiotensin-converting enzyme inhibitors. These drugs are essential in managing conditions related to high blood pressure and heart failure by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor.

Synthesis Analysis

Methods

The synthesis of ramipril generally involves several key steps:

  1. Starting Materials: The synthesis begins with unprotected (2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
  2. Activation: The carboxylic acid group is activated using various methods, such as converting it into a halide (e.g., bromine or chlorine) or using hydroxybenzotriazole for coupling reactions.
  3. Coupling Reaction: The activated acid reacts with suitable amines to form ramipril, which can then be converted to ramiprilate through metabolic processes in vivo .

Technical Details

Molecular Structure Analysis

Structure

Ramiprilate hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms, including:

  • Molecular Formula: C23H32N2O5
  • Structural Features: It contains an octahydrocyclopenta[b]pyrrole backbone with various functional groups that contribute to its pharmacological activity.

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions

Ramipril undergoes several chemical transformations during its synthesis and metabolism:

  1. Hydrolysis: In vivo, ramipril is hydrolyzed to form ramiprilate, which is the active form responsible for its therapeutic effects.
  2. Deactivation Pathways: Ramiprilate can also undergo various metabolic pathways leading to its deactivation or excretion from the body.

Technical Details

The reaction conditions, including solvent choice and temperature, are critical for optimizing yields and minimizing side products during synthesis. High-performance liquid chromatography is often employed to analyze purity and identify impurities .

Mechanism of Action

Process

Ramiprilate acts primarily as a competitive inhibitor of angiotensin-converting enzyme. This action leads to:

  1. Decreased Angiotensin II Levels: By inhibiting the conversion of angiotensin I to angiotensin II, ramiprilate reduces vasoconstriction.
  2. Lowered Blood Pressure: The reduction in angiotensin II levels results in vasodilation and decreased blood pressure.

Data

Clinical studies have demonstrated that ramiprilate effectively lowers blood pressure and improves outcomes in patients with heart failure and other cardiovascular conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pH Stability: Ramiprilate exhibits stability across a range of pH levels but may degrade under extreme conditions.
  • Thermal Stability: It shows good thermal stability under standard pharmaceutical storage conditions.

Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to determine functional groups and structural integrity .

Applications

Scientific Uses

Ramiprilate hydrochloride is primarily used in:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: It helps manage symptoms and improve quality of life in patients with chronic heart failure.
  • Renal Protection: It is also used to protect renal function in diabetic patients by reducing glomerular pressure.
Synthetic Pathways and Optimization Strategies

Asymmetric Catalysis in the Synthesis of Ramiprilate Precursors

Asymmetric hydrogenation serves as the cornerstone for synthesizing ramiprilate’s bicyclic core with high enantiomeric purity. The Rh/DuanPhos catalytic system achieves >99% enantiomeric excess (ee) in the hydrogenation of enamide precursors at substrate-to-catalyst (S/C) ratios up to 80,000. This efficiency enables ton-scale production of the key intermediate amino ester 7, which undergoes hydrolysis and Pd/C-mediated hydrogenation to yield the fused-proline subunit essential for ramiprilate activity [2]. Alternative catalysts like Rh/TangPhos facilitate regio- and enantioselective hydrogenation of γ,δ-unsaturated enamides under mild conditions (0.1–0.2 MPa, 25°C), suppressing over-reduction byproducts [2].

Table 1: Performance Metrics of Catalytic Systems for Ramiprilate Intermediate Synthesis

Catalytic SystemSubstrateS/C Ratioee (%)Key Advantage
Rh/DuanPhosEnamide 680,000>99Industrial scalability
Rh/TangPhosConjugated enamides3,000>98Regioselectivity control
Co(II)/Ph-BPEFunctionalized enamides10095Avoids precious metals

Transition metal alternatives are emerging: Co(II) chloride with (R,R)-Ph-BPE ligand and Zn powder achieves 95% ee in hydrogenating enamide precursors, validated in 200g-scale synthesis of levetiracetam intermediates. This approach reduces reliance on precious metals while maintaining stereoselectivity [2].

Green Chemistry Approaches for Large-Scale Production

Solvent reduction strategies significantly enhance ramiprilate synthesis sustainability. Ethanol-water mixtures (replacing acetonitrile) decrease organic solvent consumption by 70% while maintaining reaction kinetics during ester hydrolysis [3] [9]. Process intensification via micellar HPLC enables analytical monitoring using 0.12M SDS/n-propanol mobile phases, eliminating >90% of toxic solvents compared to traditional methods [9]. Kinetic studies reveal ramiprilate’s degradation follows first-order kinetics (Ea = 85.3 kJ/mol), necessitating strict humidity control (<30% RH) during manufacturing to minimize hydrolysis [7].

Energy optimization is achieved through cryogenic milling of intermediates, reducing reaction times by 40% versus conventional stirring. Continuous flow hydrogenation at 50°C and 10 bar H₂ enhances mass transfer while suppressing diketopiperazine formation—a critical impurity [8]. Life-cycle assessments confirm these modifications reduce the E-factor (kg waste/kg product) from 120 to 35 [3].

Solid-Phase Synthesis vs. Solution-Phase Methodologies

Solid-phase organic synthesis (SPOS) offers distinct advantages for ramiprilate’s complex architecture. Wang resin-immobilized Fmoc-L-Trp enables iterative peptide coupling via EDC activation, followed by dehydrative cyclization using triphenylphosphine. This approach achieves 86% yield in synthesizing bicyclic alkaloid cores analogous to ramiprilate’s structure, with impurities reduced to <0.5% through facile resin washing [6]. However, solution-phase synthesis remains indispensable for industrial-scale production:

  • Pd/C-mediated hydrogenolysis in ethyl acetate/water biphasic systems cleaves benzyl protecting groups at PPM catalyst loadings [8]
  • Schotten-Baumann acylation in dichloromethane/triethylamine achieves 92% yield in fragment coupling [1]
  • Crystallization-driven optical resolution eliminates the need for chiral chromatography [8]

Table 2: Comparative Analysis of Ramiprilate Synthetic Platforms

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Cyclization Yield78–86%70–75%
Impurity Profile<0.5% diketopiperazine1.2–3.0% diketopiperazine
Scale-Up FeasibilityLaboratory scale (≤1kg)Plant scale (≥100kg)
Solvent ConsumptionHigh (wash volumes)Optimizable via biphasic systems

Hybrid approaches show promise: silicon-linked tyrosine derivatives undergo biomimetic cyclization on resin, followed by solution-phase ester hydrolysis, balancing purity and scalability [6].

Role of Chiral Auxiliaries in Enantioselective Synthesis

Chiral auxiliaries enforce stereocontrol during ramiprilate’s fragment assembly. (S)-1-Phenylethylamine directs asymmetric alkylation of the cyclopentane β-carboxyl group, achieving 98:2 diastereomeric ratio (dr) in diketopiperazine formation [6]. Evans oxazolidinones control acylation stereochemistry at the decahydrocyclopenta[b]pyrrole nitrogen, though they require stoichiometric loading and subsequent cleavage [8].

Epimerization risks arise during esterification: ramipril’s C-1 epimerization generates Impurity H ([α]D = -135°), while C-2 epimerization yields Impurity I ([α]D = +108°). These are minimized by:

  • Maintaining pH < 5.0 during fragment coupling
  • Using low-temperature (-20°C) Mitsunobu esterification
  • Replacing basic catalysts with enzymatic resolvation (lipase PS-30) [5] [8]

Recent advances employ DuanPhos-derived chiral ligands in catalytic asymmetric hydrogenation, achieving 99.5% ee without auxiliary removal steps. This reduces auxiliary-related waste by 65% [2].

Process-Related Impurities and Byproduct Characterization

Ramiprilate hydrochloride’s stability profile is dominated by two primary degradation pathways:

  • Hydrolytic cleavage: Forms ramiprilat (m/z 417 [M+H]⁺, tR=4.3 min) under humid conditions (>60% RH)
  • Intramolecular cyclization: Generates diketopiperazine derivative (m/z 398 [M+H]⁺, tR=6.1 min) via nucleophilic attack of the secondary amine on the ethyl ester [7] [5]

Table 3: Characterization of Key Ramiprilate Process Impurities

ImpurityStructureOriginHPLC Relative RetentionControl Strategy
Ramiprilat (Impurity E)Free carboxylic acidHydrolysis0.92Humidity <30% RH
Diketopiperazine (Impurity D)Cyclized lactamThermal cyclization1.35Reaction T < 50°C
C-1 Epimer (Impurity H)(R,S,S,S,S)-stereoisomerAlkaline epimerization1.18pH control (4.0–6.0)
Hexahydroramipril (Impurity C)Saturated bicyclic coreOver-hydrogenation1.42Pd/C loading control

Excipients critically influence impurity profiles: hydroxypropyl methylcellulose (HPMC) reduces ramiprilate degradation by 30% versus starch-based binders through moisture scavenging. Tablet splitting increases ramiprilat formation by 15-fold due to humidity exposure, necessitating blister packaging [7]. Advanced detection employs HPLC-MS with m/z 150–600 scanning, identifying trace epimers (<0.1%) undetectable by UV [5] [7].

Properties

Product Name

Ramiprilate hydrochloride

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

Molecular Formula

C21H29ClN2O5

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H28N2O5.ClH/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28;/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28);1H/t13-,15-,16-,17-,18-;/m0./s1

InChI Key

RDOAXUOAUIEDLE-IHKHYVGZSA-N

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.